4-Bromo-3,8-dichloro-6-methylquinoline
Description
4-Bromo-3,8-dichloro-6-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrCl₂N (assuming substitution patterns based on nomenclature). It features bromine at position 4, chlorine at positions 3 and 8, and a methyl group at position 6.
Key structural attributes influencing its reactivity and applications include:
- Electron-withdrawing halogens (Br, Cl), which enhance electrophilic substitution resistance.
- Planar aromatic system, enabling π-π stacking in biological targets.
Properties
CAS No. |
1211224-89-3 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.969 |
IUPAC Name |
4-bromo-3,8-dichloro-6-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,1H3 |
InChI Key |
FWXAZTYYCGSBMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Br)Cl |
Synonyms |
4-Bromo-3,8-dichloro-6-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Substituent Effects
8-Bromo-4-chloro-6-methylquinoline (CAS 1156602-22-0)
- Structure : Bromine at position 8, chlorine at 4, methyl at 6.
- Comparison :
- The bromine shift from position 4 to 8 alters electronic distribution, reducing electron density at the 4-position, which may affect nucleophilic attack or metal-catalyzed coupling reactions .
- Biological Relevance : Position 8 bromination is common in kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors), suggesting divergent target selectivity compared to the 4-bromo analog .
7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)
- Structure : Bromine at position 7, chlorine at 4, methyl at 6.
- Comparison: Bromine at position 7 may enhance intermolecular halogen bonding compared to position 4, impacting crystal packing or protein-ligand interactions . Synthetic Accessibility: highlights the use of ethyl-7-bromo-4-chloro-quinoline-3-carboxylate as a precursor, suggesting similar pathways for synthesizing the target compound via cross-coupling or azide-alkyne cycloadditions .
Halogenation and Methylation Patterns
6-Bromo-3,4-dichloro-8-methylquinoline (CAS 1204810-26-3)
- Structure : Bromine at 6, chlorines at 3 and 4, methyl at 7.
- Toxicity: Safety data for this compound () indicate respiratory and dermal hazards, suggesting similar handling precautions for the target compound .
4-Bromo-3-chloroquinoline (CAS 1209339-16-1)
- Structure : Lacks methyl and one chlorine (positions 3 and 4).
- Comparison :
Physicochemical Properties
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